rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride
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Overview
Description
rac-(1R,2R,6S,7S)-4-Azatricyclo[5220~2,6~]undecane hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the azatricyclic moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azatricyclic molecules with different substituents or ring structures. Examples include:
- rac-(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.0~2,6~]undecane-3,5-dione hydrochloride
- rac-(1R,2R,6S,7R)-4,4-dimethyl-3,5-dioxatricyclo[5.2.1.0~2,6~]decan-1-amine hydrochloride
Uniqueness
rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride is unique due to its specific tricyclic structure and the presence of an azatricyclic moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S,6R)-4-azatricyclo[5.2.2.02,6]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H/t7?,8?,9-,10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCSHZVGJMSRR-UAAGSAOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H]3[C@@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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